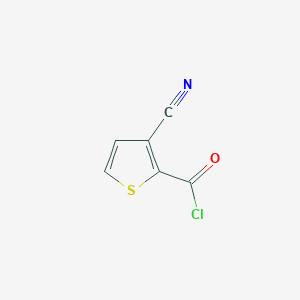

3-Cyanothiophene-2-carbonyl chloride

Description

Contextual Significance within Thiophene (B33073) Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry and materials science. nih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring and is a common scaffold in many pharmaceutical agents. The incorporation of substituents onto the thiophene ring allows for the fine-tuning of a molecule's biological activity and physical properties.

The presence of a cyano group at the 3-position and a carbonyl chloride at the 2-position of the thiophene ring in 3-Cyanothiophene-2-carbonyl chloride is of particular significance. The cyano group is a strong electron-withdrawing group, which can modulate the electronic properties of the thiophene ring, influencing its interaction with biological targets. nih.gov The carbonyl chloride group is a highly reactive functional group that serves as a gateway for a multitude of chemical transformations. This dual functionality makes this compound a valuable intermediate for the synthesis of more complex thiophene derivatives with potential applications in drug discovery and materials research. The reactivity of the thiophene ring itself can also be influenced by these substituents, potentially directing further substitution reactions to specific positions on the ring.

Role as a Versatile Synthetic Intermediate

The primary role of this compound in organic synthesis stems from the high reactivity of its acyl chloride functional group. Acyl chlorides are among the most reactive of carboxylic acid derivatives and readily undergo nucleophilic acyl substitution reactions. youtube.com This reactivity allows for the facile introduction of the 3-cyanothienyl-2-carbonyl moiety into a wide array of molecules.

This versatile intermediate can react with a variety of nucleophiles to form a diverse range of compounds. For instance, reaction with amines (aminolysis) yields amides, while reaction with alcohols (alcoholysis) produces esters. These reactions are typically rapid and efficient, often proceeding at room temperature. The cyano group can also participate in various chemical transformations, further expanding the synthetic utility of this compound. For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This allows for a stepwise elaboration of the molecule, building complexity from a single starting material.

The following interactive data table summarizes some of the key reactions of this compound, highlighting its role as a versatile synthetic intermediate.

| Nucleophile | Reagent Type | Product Class |

| Primary Amine (R-NH₂) | Amine | N-substituted amide |

| Secondary Amine (R₂NH) | Amine | N,N-disubstituted amide |

| Alcohol (R-OH) | Alcohol | Ester |

| Water (H₂O) | Water | Carboxylic Acid |

| Carboxylate Salt (R-COO⁻) | Carboxylate | Acid Anhydride |

Structure

3D Structure

Properties

CAS No. |

335256-23-0 |

|---|---|

Molecular Formula |

C6H2ClNOS |

Molecular Weight |

171.60 g/mol |

IUPAC Name |

3-cyanothiophene-2-carbonyl chloride |

InChI |

InChI=1S/C6H2ClNOS/c7-6(9)5-4(3-8)1-2-10-5/h1-2H |

InChI Key |

DTMUVPXCTSEHRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C#N)C(=O)Cl |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 3 Cyanothiophene 2 Carbonyl Chloride

Acylation Reactions with Various Nucleophiles

The carbonyl chloride group in 3-Cyanothiophene-2-carbonyl chloride is a highly reactive acylating agent. It readily reacts with a variety of nucleophiles in nucleophilic acyl substitution reactions. This reactivity is attributed to the strong electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group, which renders the carbonyl carbon highly electrophilic.

The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of N-substituted-3-cyanothiophene-2-carboxamides. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. libretexts.orgmdpi.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. chemguide.co.uk

The general reaction is as follows:

This compound + R¹R²NH → N-R¹,R²-3-cyanothiophene-2-carboxamide + HCl

This reaction is highly versatile and can be used to introduce a wide range of substituents onto the amide nitrogen, depending on the amine used.

Table 1: Examples of Carboxamide Formation

| Amine | Product |

| Ammonia | 3-Cyanothiophene-2-carboxamide |

| Methylamine | N-Methyl-3-cyanothiophene-2-carboxamide |

| Diethylamine | N,N-Diethyl-3-cyanothiophene-2-carboxamide |

| Aniline | N-Phenyl-3-cyanothiophene-2-carboxamide |

In a similar fashion to the formation of carboxamides, this compound reacts readily with alcohols to form the corresponding esters. This esterification reaction is also a nucleophilic acyl substitution and is generally faster and more efficient than the Fischer esterification of the corresponding carboxylic acid. chemguide.co.ukresearchgate.netmasterorganicchemistry.com The reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl produced. iiste.org

The general reaction is as follows:

This compound + R-OH → 3-Cyanothiophene-2-carboxylate ester + HCl

The choice of alcohol determines the nature of the ester group, allowing for the synthesis of a diverse library of ester derivatives.

Table 2: Examples of Esterification Reactions

| Alcohol | Product |

| Methanol | Methyl 3-cyanothiophene-2-carboxylate |

| Ethanol | Ethyl 3-cyanothiophene-2-carboxylate |

| Isopropanol | Isopropyl 3-cyanothiophene-2-carboxylate |

| Phenol | Phenyl 3-cyanothiophene-2-carboxylate |

The reactivity of this compound extends to reactions with heterocyclic amines, such as 2-aminothiazole (B372263) derivatives. The amino group on the thiazole (B1198619) ring acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form an N-acyl-substituted thiazole. This reaction is analogous to the formation of other carboxamides and is a valuable method for linking the thiophene (B33073) and thiazole ring systems. mdpi.comresearchgate.netnih.gov

For instance, the reaction of this compound with 2-aminothiazole would yield N-(thiazol-2-yl)-3-cyanothiophene-2-carboxamide. The reaction conditions are similar to those used for other amidation reactions, typically involving an inert solvent and a base to neutralize the HCl byproduct.

Nucleophilic Substitution Reactions Involving the Acid Chloride Moiety

Beyond reactions with amines and alcohols, the acid chloride functionality of this compound can undergo nucleophilic substitution with a broader range of nucleophiles. These reactions provide pathways to introduce various functional groups at the 2-position of the thiophene ring.

For example, reaction with sodium azide (B81097) (NaN₃) would lead to the formation of 3-cyanothiophene-2-carbonyl azide. This azide derivative can be a precursor for the synthesis of isocyanates via the Curtius rearrangement. Similarly, reaction with nucleophiles like potassium thiocyanate (B1210189) (KSCN) can introduce a thiocyanate group. researchgate.netorganic-chemistry.org These reactions significantly expand the synthetic utility of this compound.

Cyclization and Heterocycle Annulation Reactions utilizing Thiophene Scaffolds

The presence of both a cyano group and a carbonyl chloride (or its derivatives) on adjacent positions of the thiophene ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.

A key application of this compound derivatives is in the synthesis of thieno[2,3-d]pyrimidines. nih.gov The general strategy involves the conversion of the carbonyl chloride to a suitable intermediate that can undergo cyclization with the adjacent cyano group. For example, reaction of this compound with an amine would yield the corresponding 2-carboxamide (B11827560). This intermediate, which is a 2-acylaminothiophene-3-carbonitrile, can then be cyclized to form a thieno[2,3-d]pyrimidin-4-one. nih.govscielo.br The cyclization can be promoted by either acidic or basic conditions.

Furthermore, derivatives of 2-amino-3-cyanothiophene, which are structurally related to the title compound, are common starting materials for the synthesis of 4-aminothieno[2,3-d]pyrimidines through condensation with nitriles or formamide. nih.govresearchgate.net

The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives often proceeds through the Gewald reaction, which assembles the initial thiophene ring. umich.educhemrxiv.orgnih.gov While this compound itself is not a direct precursor in the Gewald reaction, its derivatives can be utilized in subsequent annulation strategies to build the second thiophene ring. For instance, functionalization at the cyano or carbonyl group could introduce a side chain containing a sulfur atom, which could then undergo cyclization to form the fused thieno[2,3-b]thiophene system. nih.govumich.edu

Construction of Other Polycyclic Systems

The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These compounds are of significant interest due to their wide range of biological activities. semanticscholar.orgnih.govresearchgate.net

The general synthetic strategy involves the initial conversion of the highly reactive acyl chloride into a more stable amide. For instance, reaction of this compound with an appropriate amine yields the corresponding 2-carboxamide derivative. This intermediate possesses both a cyano group and an amide group in a 1,2-relationship on the thiophene ring, a perfect arrangement for intramolecular cyclization.

A common method to construct the fused pyrimidine (B1678525) ring is through the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base. nih.gov Alternatively, 2-amino-3-cyanothiophene precursors can be reacted with various reagents to form the thieno[2,3-d]pyrimidine (B153573) core. nih.govdocumentsdelivered.comekb.eg Starting from this compound, a plausible route involves its conversion to a 2-ureido or 2-acylamino derivative, which can then undergo base- or acid-catalyzed cyclization to furnish thieno[2,3-d]pyrimidin-4(3H)-ones.

The reaction pathway can be summarized as follows:

Amidation: Reaction of this compound with an amine (R-NH₂) to form N-substituted-3-cyanothiophene-2-carboxamide.

Cyclization: Intramolecular cyclization of the carboxamide derivative, often promoted by heat or a catalyst, where the amide nitrogen attacks the cyano group, leading to the formation of the fused pyrimidine ring.

This methodology provides access to a variety of substituted thieno[2,3-d]pyrimidinones, which are scaffolds for diverse biologically active molecules. nih.gov

Transition Metal-Catalyzed Transformations

The acyl chloride and the thiophene ring of this compound are both amenable to a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. The acyl chloride moiety of this compound can serve as an electrophilic partner in several such reactions to produce ketones.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile. Acyl chlorides are effective electrophiles in Stille couplings, reacting with various organotin reagents (e.g., vinyl-, aryl-, or alkynylstannanes) to yield the corresponding ketones. researchgate.net The carbonylative Stille coupling is a related process where carbon monoxide is incorporated to form the ketone moiety. researchgate.net The application of these conditions to this compound would provide a direct route to 2-acyl-3-cyanothiophene derivatives.

Kumada Coupling: The Kumada coupling utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide or related electrophile. nih.govmdpi.com This reaction is particularly effective for creating C(sp²)-C(sp²) bonds and has been applied to the synthesis of substituted thiophenes. documentsdelivered.comelectronicsandbooks.com The reaction of this compound with an aryl or vinyl Grignard reagent would be expected to produce the corresponding ketone conjugate.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govmdpi.com The coupling of acyl chlorides with arylboronic acids under anhydrous conditions is a well-established method for the synthesis of unsymmetrical ketones. nih.gov This approach would allow for the direct synthesis of 2-aroyl-3-cyanothiophenes from this compound.

| Coupling Reaction | Catalyst | Organometallic Reagent | Product Type |

| Stille | Palladium | Organostannane (R-SnBu₃) | Ketone (Th-CO-R) |

| Kumada | Nickel or Palladium | Grignard Reagent (R-MgX) | Ketone (Th-CO-R) |

| Suzuki | Palladium | Boronic Acid (R-B(OH)₂) | Ketone (Th-CO-R) |

Th represents the 3-cyanothiophene-2-yl moiety.

The thiophene ring is known to undergo C-S bond activation with certain transition metal complexes, a reaction of fundamental interest in organometallic chemistry and catalysis, particularly in the context of hydrodesulfurization. Theoretical studies using density functional theory (DFT) have been performed on the C-S bond activation of parent cyanothiophenes with rhodium complexes like the [Rh(PMe₃)(C₅Me₅)] fragment. organic-chemistry.org

These studies investigate the thermodynamics and kinetics of the insertion of the rhodium metal into either the C-S or C-H bonds of the thiophene ring. For 3-cyanothiophene, the calculations reveal small energy differences between the insertion products resulting from the cleavage of the C(2)-S and C(5)-S bonds. This suggests that the regioselectivity of C-S activation can be subtle and is influenced by electronic and steric factors imparted by the substituents on the thiophene ring. organic-chemistry.org Such fundamental studies provide insight into the potential for selective functionalization of the thiophene core through C-S bond cleavage and subsequent derivatization.

A modern and powerful method for the rapid construction of complex ketones is the three-component carboacylation of alkenes. Recent advancements have established protocols using nickel catalysts to couple an alkene, an alkyl or aryl radical precursor, and an acyl chloride. semanticscholar.org This methodology forges two new vicinal C-C bonds across the double bond in a single step.

The general mechanism involves the oxidative addition of the acyl chloride to a low-valent nickel species, followed by the capture of a carbon-centered radical (generated from a separate precursor) and the alkene, culminating in reductive elimination to yield the functionalized ketone. semanticscholar.org Given the broad scope of acyl chlorides tolerated in these reactions, this compound represents a suitable candidate for this transformation. This would provide a novel pathway to complex β-substituted ketones bearing the 3-cyanothiophene-2-carbonyl motif, which are not easily accessible through other methods.

Transformations of the Cyano Group in Thiophene Derivatives (e.g., Reduction to Amine)

The cyano group in derivatives of 3-cyanothiophene-2-carboxylic acid is a versatile functional handle that can be transformed into various other groups, most notably a primary amine (aminomethyl group) via reduction.

The primary challenge in this transformation is achieving chemoselectivity, as the reducing agents capable of converting a nitrile to an amine can also reduce the carbonyl group. To circumvent this, the acyl chloride is typically first converted to a more stable and less reactive derivative, such as an ester or an amide.

Several methods are available for the selective reduction of nitriles in the presence of esters:

Catalytic Hydrogenation: This is a widely used method. Catalysts such as Raney Nickel, Raney Cobalt, or Palladium on carbon (Pd/C) under a hydrogen atmosphere can effectively reduce nitriles to primary amines while leaving an ester group intact under controlled conditions. mdpi.com

Hydride Reagents: While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce both the nitrile and the ester, milder or more specialized borane-based reagents can offer better selectivity. For example, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄) has been shown to reduce nitriles, and can be selective for activated nitriles over esters at ambient temperatures. nih.gov The electron-withdrawing nature of the thiophene ring and the adjacent ester group would activate the nitrile towards such a reduction.

The resulting 2-(aminomethyl)thiophene derivatives are valuable intermediates for the synthesis of pharmaceuticals and other biologically active compounds.

| Reagent/Catalyst | Conditions | Selectivity over Esters |

| H₂ / Raney Ni | Hydrogen atmosphere | Good |

| H₂ / Pd/C | Hydrogen atmosphere, often with additives | Good |

| BH₂N(iPr)₂ / cat. LiBH₄ | Anhydrous THF, 25°C | Good for activated nitriles |

Spectroscopic and Structural Elucidation of 3 Cyanothiophene 2 Carbonyl Chloride Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In 3-Cyanothiophene-2-carbonyl chloride, the characteristic vibrational frequencies of the cyano (C≡N), carbonyl (C=O), and thiophene (B33073) ring systems provide a unique spectroscopic fingerprint.

The FT-IR spectrum of a thiophene derivative is characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear around 3100 cm⁻¹ nii.ac.jp. The thiophene ring itself exhibits stretching vibrations in the region of 1340-1530 cm⁻¹ iosrjournals.org. The C-S stretching mode can be observed between 687 and 710 cm⁻¹ iosrjournals.org.

For this compound, two highly characteristic and intense bands are expected from the substituents. The cyano group (C≡N) stretching vibration is typically observed in the 2220-2260 cm⁻¹ region. The carbonyl group (C=O) of an acyl chloride is strongly electron-withdrawing, leading to a high-frequency stretching band, generally found in the range of 1770-1815 cm⁻¹. For comparison, the C=O stretching frequency for thiophene-2-carbaldehyde has been reported at 1665 cm⁻¹ researchgate.net. The out-of-plane C-H bending vibrations, which are dependent on the substitution pattern of the ring, are expected in the 750-1000 cm⁻¹ range iosrjournals.org.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Reference Compound/Data |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | General for thiophene derivatives nii.ac.jp |

| Cyano (C≡N) Stretch | 2220-2260 | Standard range for nitriles |

| Carbonyl (C=O) Stretch (Acyl Chloride) | 1770-1815 | Standard range for acyl chlorides |

| Thiophene Ring C=C Stretch | 1340-1530 | 2-Thiophene carboxylic acid iosrjournals.org |

| C-S Stretch | 687-710 | 2-Thiophene carboxylic acid iosrjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms in the thiophene ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the thiophene ring (H-4 and H-5). These protons form an AX spin system and will appear as two doublets due to mutual coupling. The chemical shifts are influenced by the electron-withdrawing nature of both the cyano and carbonyl chloride groups.

In unsubstituted thiophene, the protons at the 2 and 5 positions (α-protons) resonate around 7.33 ppm, while the protons at the 3 and 4 positions (β-protons) appear at approximately 7.12 ppm chemicalbook.com. For this compound, the H-5 proton is adjacent to the sulfur atom and a carbon bearing a cyano group, while the H-4 proton is adjacent to two substituted carbon atoms. The strong deshielding effect of the carbonyl and cyano groups is expected to shift both proton signals downfield relative to unsubstituted thiophene. The H-5 proton, being adjacent to the electron-withdrawing cyano group at position 3, would likely experience a significant downfield shift. The coupling constant between H-4 and H-5 (J₄₅) in thiophenes is typically in the range of 4.9 to 5.8 Hz.

For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the thiophene protons H-4 and H-5 of the 3-cyanothiophene ring appear as doublets at 6.98 and 6.89 ppm, respectively acs.org. While the substituent at position 2 is different, this provides an insight into the expected chemical shift region.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.0 - 7.5 | Doublet | ~5-6 |

| H-5 | 7.5 - 8.0 | Doublet | ~5-6 |

The ¹³C NMR spectrum of this compound should display five distinct signals: four for the thiophene ring carbons and one for the carbonyl carbon. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

Carbonyl Carbon (C=O): The carbon of the carbonyl chloride group is expected to resonate significantly downfield, typically in the range of 160-170 ppm wfu.edu.

Cyano Carbon (C≡N): The nitrile carbon signal is expected to appear in the range of 110-120 ppm acs.org. For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, this carbon was observed at 114.45 ppm acs.org.

Thiophene Ring Carbons: The chemical shifts of the ring carbons are influenced by the substituents. In unsubstituted thiophene, C-2/C-5 appear at ~125 ppm and C-3/C-4 at ~127 ppm chemicalbook.com. For the target molecule:

C-2: Attached to the carbonyl chloride group, this carbon will be deshielded and shifted downfield.

C-3: Attached to the cyano group, this carbon will also be significantly affected.

C-4 and C-5: The chemical shifts of these carbons will be influenced by their proximity to the substituents. Based on studies of substituted thiophenes, the carbon alpha to a substituent generally shows a larger shift variation acs.org.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference Data/Range |

|---|---|---|

| C=O (Carbonyl) | 160 - 170 | General range for acid chlorides wfu.eduoregonstate.edu |

| C-2 (Thiophene) | 135 - 145 | Substituent effect estimation |

| C-3 (Thiophene) | 115 - 125 | Substituent effect estimation |

| C-4 (Thiophene) | 130 - 140 | Substituent effect estimation |

| C-5 (Thiophene) | 135 - 145 | Substituent effect estimation |

| C≡N (Cyano) | 110 - 120 | N-(3-cyanothiophen-2-yl) derivative acs.org |

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of ¹H and ¹³C signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-4 and H-5, confirming their scalar coupling and adjacency on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show cross-peaks connecting each proton to the carbon atom it is directly attached to. This would definitively assign the signals for C-4 and C-5 by correlating them with the already assigned H-4 and H-5 signals. The quaternary carbons (C-2, C-3, C=O, and C≡N) would not show signals in a standard HSQC spectrum, aiding in their identification.

Mass Spectrometry Techniques (MS, HR-MS, ESI-Mass)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For this compound (C₆H₂ClNOS), the expected nominal molecular weight is 171 Da. High-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the molecular ion or a protonated/adduct ion with minimal fragmentation uvic.ca. Under ESI-MS conditions, one might observe the molecular ion [M]⁺˙ or adducts such as [M+Na]⁺.

By increasing the energy in the mass spectrometer (e.g., through collision-induced dissociation), fragmentation can be induced, providing structural information. Expected fragmentation pathways for this compound would include:

Loss of a chlorine radical (Cl˙) to give an ion at m/z ~136.

Loss of the carbonyl group (CO) from the [M-Cl]⁺ fragment to give an ion at m/z ~108.

Loss of the entire carbonyl chloride group (˙COCl) to give an ion at m/z ~108.

X-ray Crystallography and Solid-State Structural Analysis

The crystal structure of thiophene-3-carbonyl chloride revealed that the molecule exhibits "ring flip disorder," where the thiophene ring can occupy two positions related by a 180° rotation about the C(3)–C=O bond mdpi.com. This phenomenon is common in thiophene-3-carbonyl derivatives mdpi.comresearchgate.net. It is plausible that this compound could also exhibit interesting packing arrangements or disorder in the solid state due to the planar thiophene ring and the polar substituents. Techniques like X-ray powder diffraction (XRPD) are crucial for characterizing the solid form of a material, providing information on its crystallinity and phase purity scielo.br.

For the derivative N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, single-crystal X-ray analysis has been performed, confirming the connectivity and showing that the crystal packing is stabilized by N-H···N and C-H···N hydrogen bonds acs.org. This demonstrates the utility of X-ray crystallography in confirming the structure of complex thiophene derivatives.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃ClOS |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.8926(10) |

| b (Å) | 14.4046(10) |

| c (Å) | 5.4564(3) |

| Volume (ų) | 1170.52(13) |

| Z | 8 |

Determination of Molecular Structure and Conformation

X-ray diffraction studies on derivatives of this compound reveal key features of their molecular structure. For instance, in methyl-3-aminothiophene-2-carboxylate, a related compound, the carbonyl group is observed to be in the same plane as the thiophene ring. The bond lengths within this molecule are typical, with C–S bonds ranging from 1.7113(19) to 1.7395(16) Å, C–N bonds from 1.347(2) to 1.354(2) Å, and C–O bonds from 1.344(2) to 1.446(2) Å mdpi.com.

In other thiophene-3-carboxamide derivatives, the toluidine ring has been found to be coplanar with the thiophene ring nih.gov. A significant conformational feature in some derivatives is the formation of an intramolecular N-H...N hydrogen bond, which creates a pseudo-six-membered ring. This interaction locks the molecular conformation, thereby reducing its flexibility nih.gov. Theoretical studies on 3-amino and 3-hydroxy thiophene-2-carboxamide derivatives also indicate that the thienyl group is flat and coplanar with the phenylazo moiety in certain compounds nih.gov.

Below is a table summarizing selected bond lengths in Methyl-3-aminothiophene-2-carboxylate mdpi.com.

| Bond Type | Bond Length Range (Å) |

| C-S | 1.7113(19) – 1.7395(16) |

| C-N | 1.347(2) – 1.354(2) |

| C-O | 1.344(2) – 1.446(2) |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions. The cyano group itself plays a crucial role in these interactions. When multiple cyano groups are present on a molecule, they can pool the positive regions of their individual electrostatic potentials, leading to strong interactions with nucleophiles mdpi.com.

Similarly, studies on other thiophene-2-carboxamide derivatives have identified intermolecular C-H...O hydrogen bonds that contribute to their solid-state assembly nih.gov. The nature and presence of these interactions are critical in determining the supramolecular architecture of these compounds.

Investigation of Disorder Phenomena (e.g., Ring Flip Disorder in Thiophene Carbonyl Derivatives)

A notable characteristic observed in the crystal structures of thiophene-carbonyl derivatives is the phenomenon of "ring flip disorder." While the X-ray structure of this compound itself has not been reported, studies on the isomeric thiophene-3-carbonyl chloride have shown that the molecule exhibits this type of disorder nih.gov. This phenomenon is common among thiophene-3-carbonyl derivatives and involves the existence of two forms of the molecule that differ by a 180° rotation about the C–C=O bond nih.gov.

In the case of thiophene-3-carbonyl chloride, the disorder manifests as the two remaining atom positions of the thiophene ring being optionally occupied by either S(1) and C(5)H or C(1)H and S(5), with refined occupancies of 70% and 30%, respectively nih.gov. A search of the Cambridge Structural Database revealed that out of 62 thiophene-3-carbonyl derivative structures, 22 exhibited this ring-flip disorder nih.gov. This suggests that derivatives of this compound are also likely to exhibit similar disorder phenomena in the solid state, although the specific factors governing its occurrence are not yet fully understood nih.gov.

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the elemental composition of newly synthesized compounds. For derivatives of 2-amino-3-cyanothiophene, which can be prepared from this compound, elemental analysis has been used to verify their chemical formulas. The calculated and found percentages of carbon, hydrogen, nitrogen, and sulfur are compared to validate the structure of the synthesized molecules.

The table below presents the calculated elemental analysis data for several derivatives of 2-amino-3-cyanothiophene researchgate.net.

| Compound Name | Molecular Formula | C (%) | H (%) | Br (%) | N (%) | O (%) | S (%) |

| 5-bromo-2-((phenylmethylene)amino)thiophene-3-carbonitrile | C₁₂H₇BrN₂S | 49.50 | 2.42 | 27.44 | 9.62 | - | 11.01 |

| 5-bromo-2-((Furan-2-ylmethylene)Amino) Thiophene-3-carbonitrile | C₁₀H₅BrN₂OS | 42.72 | 1.79 | 28.42 | 9.96 | 5.69 | 11.40 |

| 2-((1H-pyrrol-2-yl)methylene)amino)thiophene-3-carbonitrile | C₁₀H₇N₃S | 62.05 | 3.47 | - | 16.08 | - | 18.40 |

| 2-(((5-bromothiophen-2-yl)methylene)amino)thiophene-3-carbonitrile | C₁₀H₅BrN₂S₂ | - | - | - | - | - | - |

| 2-((furan-2-ylmethylene)amino)thiophene-3-carbonitrile | C₁₀H₆N₂OS | 59.39 | 2.99 | - | 13.85 | 7.91 | 15.85 |

Computational and Theoretical Investigations of 3 Cyanothiophene 2 Carbonyl Chloride Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations have been employed to study the molecular and electronic properties of various thiophene (B33073) carboxamide derivatives, which are synthesized from precursors like 3-Cyanothiophene-2-carbonyl chloride. nih.gov These studies focus on how different substituents on the thiophene ring influence the geometry and electronic characteristics of the molecules. nih.gov

For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to obtain optimized molecular structures and geometrical parameters, including bond lengths and angles, for thiophene derivatives. nih.govrsc.org Such studies have been performed on thiophene sulfonamide derivatives using the B3LYP functional with a 6-311G(d,p) basis set to determine their chemical and thermodynamic properties. mdpi.com The insights gained from DFT are valuable for correlating a molecule's structure with its observed chemical behavior and biological activity. researchgate.net

A key aspect of DFT is the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comshd-pub.org.rs A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.com

In studies of potent dual EGFR/HER2 inhibitors derived from a 3-cyanothiophene scaffold, the HOMO and LUMO maps were found to be delocalized around the 3-cyanothiophene moiety and the amide linkage. mdpi.com This indicates that these parts of the molecule are central to its electronic activity and likely play a significant role in drug-receptor interactions. mdpi.com Similarly, DFT studies on other thiophene-2-carboxamide derivatives revealed that substituents significantly impact the HOMO-LUMO energy gap; for example, amino-substituted derivatives were found to have a higher energy gap compared to methyl-substituted ones. nih.gov Functionalization of other molecules with thiophene has also been shown to reduce the HOMO-LUMO energy gap, thereby enhancing electrical conductivity. bohrium.com

Table 1: Representative HOMO-LUMO Energy Gaps for Thiophene Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -7.01 | -2.36 | 4.65 |

| Thiophene Sulfonamide Derivative 2 | -6.55 | -3.11 | 3.44 |

| 3-Amino Thiophene-2-Carboxamide | High | Low | High |

| 3-Methyl Thiophene-2-Carboxamide | High | Low | Low |

Note: This table is illustrative and compiles data from various studies on different thiophene derivatives to show representative values. nih.govmdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify and predict the chemical behavior of molecules. These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a smaller gap. mdpi.com

The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attack within a molecule. researchgate.net It describes the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps to pinpoint specific atoms or functional groups that are most susceptible to reaction, providing a more detailed picture of molecular reactivity than global descriptors alone. researchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Source: Formulas and interpretations are based on conceptual DFT principles. mdpi.com

Mechanistic Studies and Transition State Analysis

Computational chemistry is also used to investigate reaction mechanisms and analyze the transition states of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy structures that connect reactants, intermediates, and products.

This type of analysis provides fundamental insights into reaction kinetics and thermodynamics, explaining why certain products are formed preferentially over others. For derivatives of this compound, these studies could elucidate the mechanisms of their synthesis or their metabolic pathways. While specific transition state analyses for this compound's derivatives are not widely published, the methodology is a standard tool in computational organic chemistry for understanding reactivity.

Molecular Docking Studies (focused on chemical binding and interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is widely used in drug discovery to understand and predict the interactions between potential drug candidates and their biological targets. mdpi.com

Derivatives of this compound, specifically thiophene-2-carboxamides, have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various enzymes and receptors. For example, docking simulations of 3-cyanothiophene derivatives designed as EGFR/HER2 inhibitors showed that the thiophene moiety is crucial for drug-receptor interactions through various forces like hydrophobic interactions, π–π stacking, and hydrogen bonding. mdpi.com Other studies on thiophene carboxamides have identified key interactions with amino acid residues in the active sites of pathogenic bacterial and fungal proteins. nih.govmdpi.com These computational predictions correlate well with experimental biological assays and guide the design of more potent and selective inhibitors. researchgate.net

Table 3: Example Molecular Docking Scores for Thiophene Derivatives Against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Thiazole-Thiophene Derivative 4a | -5.911 | (Not specified) |

| Thiazole-Thiophene Derivative 4b | -6.011 | (Not specified) |

| Thiazole-Thiophene Derivative 8a | -6.161 | (Not specified) |

| 3-Hydroxy Thiophene Carboxamide 3a | -8.1675 | Pro 145 |

Note: This table compiles data from different studies docking various thiophene derivatives against different protein targets (PDB IDs 2W3L and 2AS1) to illustrate the nature of docking results. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular or intermolecular interactions within a molecular system. shd-pub.org.rs It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). researchgate.net

The stabilization energy (E(2)) associated with these interactions quantifies their strength. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. shd-pub.org.rs In studies of thiophene-2-carboxylic acid, NBO analysis has been used to explain the stability of its dimeric structure by identifying strong intermolecular hydrogen bonds and delocalization of electrons from lone pair orbitals to antibonding orbitals. researchgate.net For derivatives of this compound, NBO analysis can reveal how substituents affect the electronic distribution within the thiophene ring and the carbonyl group, providing insights into their stability and reactivity. shd-pub.org.rs

Applications of 3 Cyanothiophene 2 Carbonyl Chloride and Its Derivatives in Advanced Organic Synthesis and Materials Science

Building Blocks for Functionalized Heterocyclic Systems

3-Cyanothiophene-2-carbonyl chloride is a highly reactive bifunctional molecule, making it a valuable intermediate in the synthesis of complex heterocyclic structures. The presence of both a cyano group and an acid chloride on the thiophene (B33073) ring allows for sequential and regioselective reactions, providing a pathway to a wide array of substituted thiophenes and fused ring systems.

Synthesis of Polyfunctionalized Thiophenes

The dual reactivity of this compound is instrumental in the synthesis of thiophenes bearing multiple, distinct functional groups. The acid chloride is the more reactive site, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as alcohols, amines, and organometallic reagents. This allows for the introduction of ester, amide, or ketone functionalities at the 2-position.

The cyano group, being less reactive, can be retained during the initial transformations of the carbonyl chloride. Subsequently, it can be subjected to a range of chemical modifications. For instance, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to an aminomethyl group, or can participate in cycloaddition reactions. This stepwise approach enables the construction of thiophenes with diverse substitution patterns that would be difficult to achieve through other synthetic routes. The synthesis of thiophenic derivatives often involves mild reaction conditions, leading to good yields. researchgate.net For example, derivatives can be synthesized from 2-amino-3-cyanothiophene precursors in yields ranging from 88-90%. researchgate.net

Precursors for Aromatic and Fused Heterocycles

The strategic placement of the cyano and carbonyl chloride groups facilitates the construction of fused heterocyclic systems where the thiophene ring is annulated with another ring. The carbonyl chloride can react with a binucleophilic reagent to form an intermediate, which then undergoes a cyclization reaction involving the cyano group.

For example, reaction with a hydrazine derivative can lead to the formation of thieno[3,2-c]pyrazolones, while reaction with hydroxylamine could yield thieno[3,2-d]isoxazoles. The synthesis of novel heterocyclic compounds, including β-lactams, oxazoles, and imidazoles, has been achieved using derivatives of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride as a starting material. wisdomlib.orgresearchgate.net These reactions highlight the versatility of thiophene-based carbonyl chlorides in building complex, fused aromatic systems which are of significant interest in medicinal chemistry and materials science. wisdomlib.org

Development of Conjugated Polymers and Optoelectronic Materials

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent charge transport properties and chemical stability. This compound serves as a valuable monomer for the synthesis of conjugated polymers and oligomers with tailored electronic properties for applications in optoelectronic devices.

Integration into Polymer Backbones for Organic Solar Cells

Conjugated polymers are a critical class of materials used in the fabrication of organic solar cells (OSCs). researchgate.net Polythiophenes, in particular, are widely used as electron donor materials in the active layer of bulk heterojunction solar cells. mdpi.commdpi.com The incorporation of monomers like this compound into the polymer backbone can significantly influence the material's electronic properties.

The electron-withdrawing nature of the cyano group can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. A lower HOMO level is desirable as it can lead to a higher open-circuit voltage (Voc) in the solar cell device. mdpi.com The carbonyl chloride group provides a reactive handle for polymerization, typically through conversion to other functional groups suitable for cross-coupling reactions. The resulting polymers can be blended with fullerene derivatives, such as PCBM, where efficient charge transfer from the polymer to the PCBM can occur, which is a key process in the functioning of organic solar cells. researchgate.net

Table 1: Properties of Thiophene-Based Polymers for Organic Solar Cells

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application |

|---|---|---|---|---|

| P3HT | -4.9 to -5.2 | -2.9 to -3.2 | ~2.0 | Donor Material |

Note: This table presents typical values for the well-studied P3HT and a modified copolymer for comparative purposes, illustrating how structural modifications can influence electronic properties.

Synthesis of Thiophene-Based Oligomers and Trimers

Thiophene-based oligomers and trimers are valuable model compounds for studying the electronic and optical properties of their corresponding polymers. nih.gov They also have applications in their own right in organic electronics. The synthesis of well-defined oligomers allows for a systematic investigation of how structure correlates with function.

This compound can be used as a starting material for the synthesis of such oligomers. For instance, the carbonyl chloride can be converted into a group suitable for a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. nih.gov By reacting this modified monomer with a dibrominated thiophene or oligothiophene, the chain can be extended in a controlled manner. The cyano group can be carried through the synthesis and can be used to further functionalize the final oligomer, for example, by hydrolysis to a carboxylic acid. nih.gov

Synthesis and Structural Elucidation of Bioactive Derivatives

The thiophene scaffold is a common feature in many biologically active compounds and pharmaceuticals. The ability to introduce a variety of functional groups onto the thiophene ring using precursors like this compound makes it a valuable tool in medicinal chemistry for the synthesis of new potential therapeutic agents.

The reaction of the carbonyl chloride with various amines can generate a library of thieno-amides. Furthermore, the cyano group can be transformed into other functionalities known to interact with biological targets, such as tetrazoles or amidines. The synthesis of diverse heterocyclic compounds derived from thiophene carbonyl chlorides has been shown to produce structures with potential pharmacological applications. wisdomlib.org For instance, derivatives such as β-lactams, oxazoles, and imidazoles have been synthesized from related starting materials. wisdomlib.orgresearchgate.net The structural elucidation of these complex molecules is typically performed using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, with X-ray crystallography providing definitive information on the three-dimensional structure. researchgate.netmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-3-cyanothiophene |

| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride |

| Phenyl C61 Butyric Acid Methyl Ester (PCBM) |

| Poly(3-hexylthiophene-2,5-diyl) (P3HT) |

Antimicrobial Agents Derived from Thiophene Scaffolds

The thiophene ring is a well-established scaffold in the design of novel antimicrobial agents due to its diverse biological activities. nih.gov Derivatives of this compound are precursors to a variety of heterocyclic compounds that have been investigated for their efficacy against a range of microbial pathogens, including drug-resistant strains. The introduction of different substituents on the thiophene ring allows for the fine-tuning of their antimicrobial spectrum and potency. cabidigitallibrary.org

Research has demonstrated that thiophene-based compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antibacterial properties. One compound, in particular, showed significant potency against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. nih.gov Another derivative from the same series displayed excellent antifungal activity against Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml. nih.gov

Furthermore, certain thiophene derivatives have shown promise against multi-drug resistant bacteria. Studies on colistin-resistant Acinetobacter baumannii and E. coli have identified thiophene derivatives with MIC values ranging from 4 to >64 mg/L. frontiersin.org Specific derivatives exhibited MIC50 values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. frontiersin.org These compounds have been shown to exert their effect by increasing membrane permeabilization. frontiersin.org

The versatility of the thiophene scaffold is further highlighted by the synthesis of spiro-indoline-oxadiazole derivatives, one of which displayed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml, while showing no effect against other tested bacterial strains. nih.gov This selectivity is a desirable trait for the development of targeted antimicrobial therapies.

Below is an interactive data table summarizing the antimicrobial activity of selected thiophene derivatives.

| Compound Type | Microorganism | Activity (MIC/MIC50) |

|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivative | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml (MIC) nih.gov |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivative | C. albicans, A. niger | 0.91 µM/ml (MIC) nih.gov |

| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC50) frontiersin.org |

| Thiophene Derivatives | Colistin-Resistant E. coli | 8-32 mg/L (MIC50) frontiersin.org |

| Spiro-indoline-oxadiazole Derivative | C. difficile | 2-4 μg/ml (MIC) nih.gov |

Scaffolds for Potential Antineoplastic Compounds

The thiophene nucleus is a key structural motif in the development of potential antineoplastic agents. nih.gov Its derivatives have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, and their mechanism of action often involves the inhibition of critical cellular pathways. The versatility of the thiophene scaffold allows for the synthesis of a diverse library of compounds with potential anticancer properties. researchgate.net

One study focused on the synthesis of novel thiophene analogues through a multicomponent reaction. The cytotoxicity of these compounds was evaluated against HepG2, A2780, and A2780CP cell lines. An amino-thiophene derivative, in particular, demonstrated significant growth inhibition of A2780 and A2780CP cells with IC50 values of 12 ± 0.17 µM and 10 ± 0.15 µM, respectively. zendy.io

Another series of thiophene derivatives, specifically ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their antiproliferative activity. One of these derivatives showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a concentration of 10⁻⁴ M. nih.gov

Furthermore, research into 2,3-fused thiophene scaffolds has identified promising candidates for anticancer drug development. The cytotoxicity of these derivatives was assessed against HeLa and Hep G2 cells. One compound was identified as a particularly promising candidate due to its low IC50 values of 12.61 μg/mL in HeLa cells and 33.42 μg/mL in Hep G2 cells. google.com This compound was found to induce apoptosis through changes in the mitochondrial membrane potential and reactive oxygen species levels. google.com

The following interactive data table presents the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Amino-thiophene Derivative | A2780 | 12 ± 0.17 µM zendy.io |

| Amino-thiophene Derivative | A2780CP | 10 ± 0.15 µM zendy.io |

| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate | A-549 (Human Lung Cancer) | Effective at 10⁻⁴ M nih.gov |

| 2,3-Fused Thiophene Derivative | HeLa | 12.61 μg/mL google.com |

| 2,3-Fused Thiophene Derivative | Hep G2 | 33.42 μg/mL google.com |

Development of Other Pharmacologically Relevant Molecular Frameworks

Beyond their antimicrobial and antineoplastic properties, derivatives of this compound serve as building blocks for a variety of other pharmacologically relevant molecular frameworks. The inherent reactivity of the thiophene core allows for its incorporation into molecules with diverse therapeutic applications, including anti-inflammatory agents and kinase inhibitors.

Anti-inflammatory Activity:

Thiophene derivatives have been investigated for their potential as anti-inflammatory agents. nih.gov A study on ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates, synthesized and tested for in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method, identified a compound that showed maximum inhibitory activity. jpsbr.org Another series of thiophene derivatives, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, also demonstrated good anti-inflammatory activity in the same model, with percentage inhibition of rat paw edema ranging from 70.2% to 83.1%, comparable to the standard drug diclofenac (85.0%). zendy.io

Kinase Inhibitors:

The thiophene scaffold is also a valuable component in the design of kinase inhibitors, which are crucial in the treatment of diseases like cancer. ed.ac.uk Novel conditions have been developed for the preparation of substituted 2-aminothiophenes, which have been employed in the total synthesis of a multitargeted kinase inhibitor. researchgate.net Furthermore, a series of β-substituted polythiophene derivatives were synthesized, and their structure-protein kinase C (PKC) inhibitory activity was studied. The carboxaldehyde and hydroxymethyl derivatives of α-terthiophene were found to be potent PKC inhibitors with IC50 values in the range of 10⁻⁷ M. nih.gov

The following interactive data table summarizes the other pharmacological activities of selected thiophene derivatives.

| Pharmacological Activity | Compound Type | Key Findings |

|---|---|---|

| Anti-inflammatory | Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates | One derivative showed maximum inhibitory activity in a carrageenan-induced rat paw edema model. jpsbr.org |

| Anti-inflammatory | Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Inhibition of rat paw edema ranging from 70.2% to 83.1%. zendy.io |

| Kinase Inhibition | Substituted 2-aminothiophenes | Utilized in the synthesis of a multitargeted kinase inhibitor. researchgate.net |

| Protein Kinase C (PKC) Inhibition | β-substituted polythiophene derivatives | IC50 values in the range of 10⁻⁷ M. nih.gov |

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

Thiophene-2-carbonyl chlorides, including this compound, are valuable intermediates in the synthesis of both agrochemicals and pharmaceuticals. google.com Their reactivity allows for the construction of more complex molecules with desired biological activities.

In the agrochemical sector, thiophene derivatives have been developed as fungicides and herbicides. A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, showing excellent fungicidal activity against cucumber downy mildew. nih.gov One of the synthesized compounds, in a 10% EC formulation, exhibited control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively. nih.gov Additionally, 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles have been designed as transketolase inhibitors, with some compounds displaying significant herbicidal activities against Amaranthus retroflexus and Digitaria sanguinalis, with inhibition exceeding 90% at 100–200 mg/L. acs.org

In the pharmaceutical industry, thiophene-2-carbonyl chloride is a key intermediate in the synthesis of the nematicide Tioxazafen. google.com The versatility of this chemical intermediate makes it a crucial component in the production of a range of therapeutic agents.

The table below provides examples of agrochemical and pharmaceutical applications of thiophene derivatives.

| Application Area | Compound Type | Target/Activity | Key Findings |

|---|---|---|---|

| Agrochemical (Fungicide) | N-(thiophen-2-yl) nicotinamide derivatives | Cucumber downy mildew | 70-79% control efficacy at 100-200 mg/L. nih.gov |

| Agrochemical (Herbicide) | 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles | Amaranthus retroflexus and Digitaria sanguinalis | >90% inhibition at 100-200 mg/L. acs.org |

| Pharmaceutical Intermediate | Thiophene-2-carbonyl chloride | Synthesis of Tioxazafen (nematicide) | Key building block in the synthesis of this agrochemical. google.com |

Future Perspectives and Research Directions

Exploration of Novel Synthetic Methodologies and Reactivity Profiles

Future research is anticipated to focus on developing more efficient and novel methods for the synthesis of 3-Cyanothiophene-2-carbonyl chloride and its derivatives. The primary route to this compound involves the conversion of the corresponding 3-Cyano-thiophene-2-carboxylic acid. cymitquimica.com Standard laboratory and industrial procedures for this conversion typically employ reagents like thionyl chloride or oxalyl chloride. google.comgoogle.commdpi.com The development of milder and more selective reagents for this transformation remains an area of interest.

The reactivity of this compound is dominated by the highly electrophilic carbonyl chloride group, making it a valuable precursor for a wide range of derivatives through nucleophilic acyl substitution reactions. Future studies will likely explore its reactions with a broader array of nucleophiles to generate diverse molecular architectures.

Table 1: Potential Derivatives from this compound

| Nucleophile | Reagent Class | Resulting Functional Group | Product Class |

| R-NH₂ | Primary Amine | -C(O)NHR | Secondary Amide |

| R₂NH | Secondary Amine | -C(O)NR₂ | Tertiary Amide |

| R-OH | Alcohol | -C(O)OR | Ester |

| H₂O | Water | -C(O)OH | Carboxylic Acid |

| R-SH | Thiol | -C(O)SR | Thioester |

This reactivity allows for the synthesis of extensive libraries of thiophene-based compounds, which can be screened for various applications. nih.gov

Design and Synthesis of Advanced Functional Materials

Thiophene-containing molecules are foundational to the field of organic electronics due to their excellent charge-transport properties and chemical stability. This compound serves as a key monomer for the synthesis of novel conjugated polymers and small molecules. The presence of both cyano and carbonyl groups allows for fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials.

Future research will likely involve the use of this compound in the design of:

Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in solar cells.

Organic Light-Emitting Diodes (OLEDs): For the creation of new emissive or charge-transporting layers.

Organic Field-Effect Transistors (OFETs): To synthesize new semiconducting polymers for flexible electronics.

The ability to easily derivatize the carbonyl chloride function enables the attachment of various side chains, which can be used to control solubility, morphology, and intermolecular packing in the solid state—critical factors for device performance.

Interdisciplinary Research in Chemical Biology and Material Science

The intersection of chemical biology and material science offers fertile ground for the application of this compound. Its inherent reactivity and the biological significance of the thiophene (B33073) scaffold make it a valuable tool for creating new bioactive molecules and materials. Thiophene derivatives are known to possess a wide range of pharmacological activities and are integral to many pharmaceutical compounds. nih.govnih.gov

Future interdisciplinary applications could include:

Drug Discovery: The compound can be used as a starting point to generate libraries of amides and esters for screening as potential therapeutic agents, such as enzyme inhibitors or anticancer drugs. researchgate.net

Bioconjugation: The reactive acyl chloride can be used to covalently attach the thiophene moiety to proteins or other biomolecules, creating probes for studying biological processes or for developing targeted drug delivery systems.

Biosensors: Thiophene-based polymers can be functionalized via the carbonyl group to create sensors capable of detecting specific biological analytes.

The bioisosteric relationship between the 2-aminothiophene scaffold (accessible from cyanothiophenes) and anthranilic acid highlights its importance in medicinal chemistry. nih.gov

Green Chemistry Approaches in Thiophene Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like thiophenes. researchgate.net Future research will emphasize the development of more environmentally benign synthetic routes, not just for this compound itself, but for the core thiophene ring system. rsc.org

Key green chemistry strategies that will be a focus of future research include:

Multicomponent Reactions (MCRs): The Gewald reaction, a well-known MCR for synthesizing 2-aminothiophenes, is a prime example. nih.govderpharmachemica.comresearchgate.net Future work will likely explore variations of this reaction using greener solvents and catalysts.

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. derpharmachemica.comresearchgate.net

Metal-Free Catalysis: Developing synthetic methods that avoid the use of heavy or toxic metal catalysts is a key goal of green chemistry. nih.govorganic-chemistry.org

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, ethanol, or deep eutectic solvents is a critical area of development. rsc.orgnih.gov

Table 2: Green Chemistry Strategies in Thiophene Synthesis

| Strategy | Description | Advantages |

| Gewald Reaction | A one-pot multicomponent reaction to form polysubstituted 2-aminothiophenes. derpharmachemica.comresearchgate.net | High atom economy, operational simplicity, access to diverse structures. nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. derpharmachemica.com | Reduced reaction times, improved yields, lower energy consumption. |

| Metal-Free Methodologies | Synthesizing thiophenes without the use of metal catalysts. nih.gov | Avoids metal toxicity and contamination of products. |

| Greener Solvents | Employing environmentally benign solvents like water or deep eutectic solvents. rsc.org | Reduced environmental impact, improved safety. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-cyanothiophene-2-carbonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or oxidation-cyanation of precursor thiophene derivatives. For example, starting from 3-chlorothiophene-2-carbonyl chloride (CAS 86427-02-3), cyanation can be achieved using copper(I) cyanide or a palladium-catalyzed cross-coupling reaction under inert conditions. Reaction temperature (<60°C) and solvent polarity (e.g., DMF or THF) critically affect cyanide group incorporation and side-product formation .

- Data Consideration : Monitor reaction progress via TLC or HPLC, tracking the disappearance of the chloride precursor (Rf ~0.5 in hexane/ethyl acetate 3:1).

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the thiophene ring substitution pattern (e.g., δ ~7.5 ppm for H-5 in CDCl₃) and carbonyl chloride resonance (δ ~170 ppm in ¹³C NMR).

- IR Spectroscopy : Identify characteristic stretches for C≡N (~2200 cm⁻¹) and C=O (~1750 cm⁻¹) .

- Elemental Analysis : Validate %C, %N, and %Cl against theoretical values (e.g., C₅HCl₂NOS: C 33.18%, N 7.73%, Cl 39.18%).

Q. What are the recommended storage conditions to prevent degradation?

- Methodology : Store at ≤4°C under anhydrous conditions (e.g., sealed with molecular sieves) to avoid hydrolysis to 3-cyanothiophene-2-carboxylic acid. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyano group influence reactivity in nucleophilic acyl substitution?

- Methodology : The electron-withdrawing cyano group activates the carbonyl toward nucleophiles (e.g., amines, alcohols) but may sterically hinder bulky nucleophiles. Compare reaction rates with analogous compounds (e.g., 3-chloro vs. 3-cyano derivatives) using kinetic studies (UV-Vis monitoring at λ = 260 nm). Computational modeling (DFT) can quantify electronic effects on LUMO energy .

- Case Study : Reaction with aniline in THF at 0°C yields 3-cyano-2-(phenylcarbamoyl)thiophene with 85% efficiency, vs. 72% for the 3-chloro analogue .

Q. What analytical strategies resolve contradictions in hydrolysis kinetics under varying pH conditions?

- Methodology : Hydrolysis pathways differ markedly in acidic vs. basic media:

- Acidic (pH <3) : Forms 3-cyanothiophene-2-carboxylic acid via slow proton-assisted mechanism (t₁/₂ ~24 hrs).

- Basic (pH >10) : Rapid hydrolysis (t₁/₂ ~30 min) but may degrade the cyano group to COOH via intermediates.

- Resolution : Use stopped-flow IR to capture transient intermediates (e.g., acyl-oxygen cleavage products) and validate with LC-MS .

Q. How can regioselective functionalization of the thiophene ring be achieved without compromising the cyanocarbonyl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.